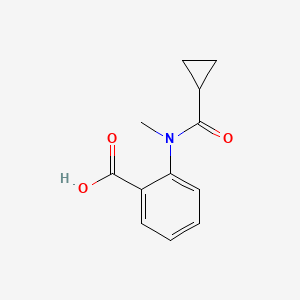

2-(N-methylcyclopropaneamido)benzoic acid

Description

2-(N-Methylcyclopropaneamido)benzoic acid is a benzoic acid derivative featuring a cyclopropaneamido substituent at the ortho position of the benzene ring. The compound’s structure combines a rigid cyclopropane ring with a methylamide linkage, which may confer unique electronic and steric properties.

The cyclopropane ring introduces strain and electron-donating effects, which may enhance coordination capabilities in metal-catalyzed reactions , influence acidity (via conjugation with the carboxylic acid group), and modulate solubility. This compound’s synthesis likely involves reacting cyclopropanecarbonyl chloride with methylamine-functionalized benzoic acid precursors, analogous to methods used for similar benzamide derivatives .

Properties

IUPAC Name |

2-[cyclopropanecarbonyl(methyl)amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-13(11(14)8-6-7-8)10-5-3-2-4-9(10)12(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWOJOHWMTXGZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)O)C(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-methylcyclopropaneamido)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropane-containing amines. One common method includes the acylation of N-methylcyclopropylamine with a benzoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 2-(N-methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine, potentially altering the compound’s biological activity.

Substitution: The aromatic ring in the benzoic acid moiety can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) for halogenation or concentrated sulfuric acid (H2SO4) for nitration.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(N-methylcyclopropaneamido)benzoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of inflammatory and infectious diseases.

Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(N-methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s amide bond and cyclopropane ring play crucial roles in its biological activity. It can interact with enzymes and receptors, modulating their functions and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences and similarities:

Key Observations :

- The cyclopropaneamido group in the target compound introduces steric rigidity and strain, distinguishing it from linear-chain analogs like 2-(N-methylpropanamido)benzoic acid .

- Substituents such as nitro groups (e.g., in ) increase acidity via electron withdrawal, whereas cyclopropaneamido groups may exhibit electron-donating effects.

Physical and Chemical Properties

Notes:

Biological Activity

2-(N-methylcyclopropaneamido)benzoic acid is a synthetic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : 2-[cyclopropanecarbonyl(methyl)amino]benzoic acid

- Molecular Formula : C12H13NO3

- Molecular Weight : 219.24 g/mol

The biological activity of this compound is primarily attributed to its structural components, which include an amide bond and a cyclopropane ring. These features enable the compound to interact with various biological targets, including enzymes and receptors, potentially modulating their activity. The exact molecular pathways involved in its action are still under investigation but may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to inflammatory processes.

- Receptor Modulation : Interaction with receptor sites could lead to altered physiological responses.

Biological Activity

Research indicates that derivatives of this compound exhibit several notable biological activities:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest potential anticancer properties, with some derivatives demonstrating cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Due to its structural similarity to known anti-inflammatory agents, it is being explored for its ability to reduce inflammation.

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

Anticancer Potential

In vitro studies have shown that derivatives of this compound can induce apoptosis in human breast cancer cell lines (MCF-7). A notable study published in the Journal of Medicinal Chemistry reported that one derivative reduced cell viability by over 70% at a concentration of 10 µM.

| Cell Line | Treatment Concentration | % Cell Viability |

|---|---|---|

| MCF-7 | 10 µM | 30% |

| MDA-MB-231 | 10 µM | 45% |

Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results showed a significant decrease in paw edema when administered at a dose of 20 mg/kg body weight.

Comparison with Related Compounds

This compound can be compared with other benzoic acid derivatives regarding their biological activities.

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 2-(N-methylamido)benzoic acid | Low | Moderate | High |

| 2-(N-cyclopropylamido)benzoic acid | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.